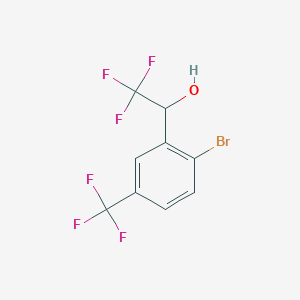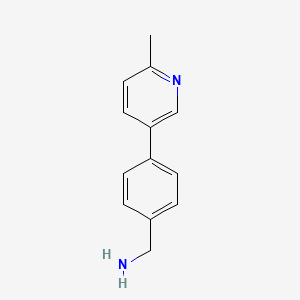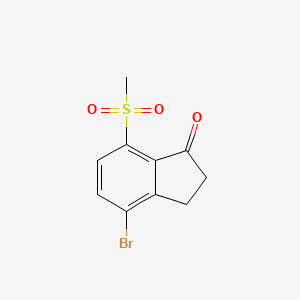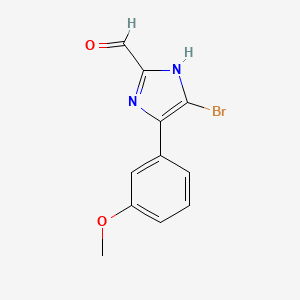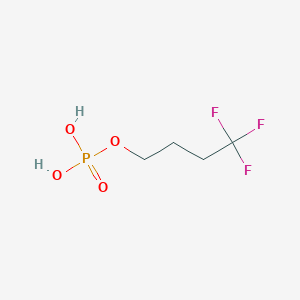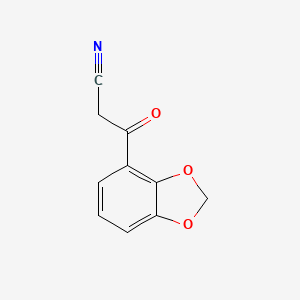![molecular formula C15H16BrN B13700674 2-[3-Bromo-5-(tert-butyl)phenyl]pyridine](/img/structure/B13700674.png)
2-[3-Bromo-5-(tert-butyl)phenyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-Bromo-5-(tert-butyl)phenyl]pyridine is an organic compound with the molecular formula C14H16BrN It is a derivative of pyridine, substituted with a bromine atom and a tert-butyl group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Bromo-5-(tert-butyl)phenyl]pyridine typically involves the following steps:
Bromination: The starting material, 3-tert-butylphenylpyridine, undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in an inert solvent like dichloromethane at room temperature.
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-Bromo-5-(tert-butyl)phenyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using suitable reagents, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound.
Aplicaciones Científicas De Investigación
2-[3-Bromo-5-(tert-butyl)phenyl]pyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drug candidates.
Materials Science: It is used in the preparation of materials with specific electronic or optical properties.
Biological Studies: The compound can be used in biological assays to study its effects on various biological targets.
Mecanismo De Acción
The mechanism of action of 2-[3-Bromo-5-(tert-butyl)phenyl]pyridine depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the nature of the target and the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-tert-butylpyridine: Similar structure but lacks the phenyl group.
4-Bromo-2,6-di-tert-butylphenol: Contains a bromine atom and tert-butyl groups but has a phenol instead of a pyridine ring.
tert-Butyl bromoacetate: Contains a bromine atom and a tert-butyl group but has an ester functional group.
Uniqueness
2-[3-Bromo-5-(tert-butyl)phenyl]pyridine is unique due to the presence of both a bromine atom and a tert-butyl group on the phenyl ring, along with the pyridine ring. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various applications in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C15H16BrN |
|---|---|
Peso molecular |
290.20 g/mol |
Nombre IUPAC |
2-(3-bromo-5-tert-butylphenyl)pyridine |
InChI |
InChI=1S/C15H16BrN/c1-15(2,3)12-8-11(9-13(16)10-12)14-6-4-5-7-17-14/h4-10H,1-3H3 |
Clave InChI |
VSKQCYIIFBSCAU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)C2=CC=CC=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


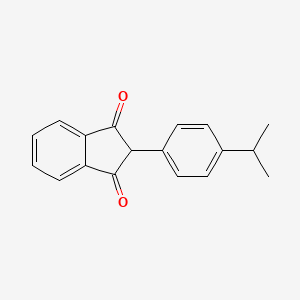
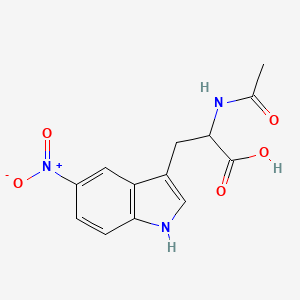
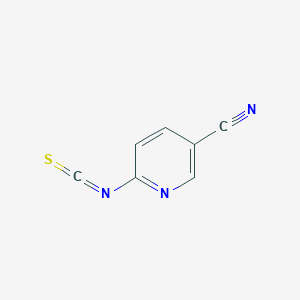
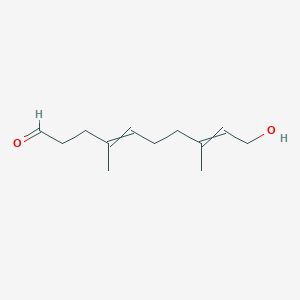
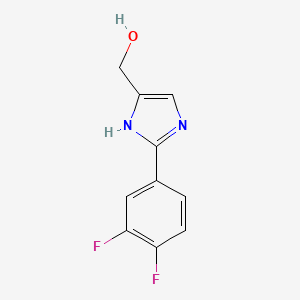
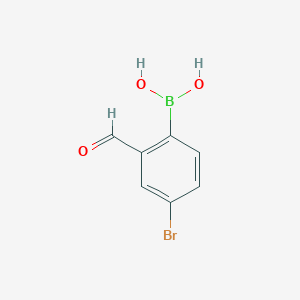
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[3-(trifluoromethyl)phenyl]borinic acid](/img/structure/B13700634.png)
